molecular formula C22H32N6O12S3 B12710781 S-Adenosyl-5'-L-methionine sulfate p-toluenesulfonate CAS No. 94086-52-9

S-Adenosyl-5'-L-methionine sulfate p-toluenesulfonate

Cat. No.: B12710781
CAS No.: 94086-52-9
M. Wt: 668.7 g/mol
InChI Key: SUTMYPSMDZBLLT-NGKVPNEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate is a chemical compound known for its role as a methyl donor in various biochemical processes. It is a derivative of S-adenosyl-L-methionine, which is involved in numerous methylation reactions within the body. This compound is particularly significant in the fields of biochemistry and medicine due to its involvement in methylation processes that regulate gene expression, protein function, and other critical cellular activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate typically involves the reaction of S-adenosyl-L-methionine with p-toluenesulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity .

Industrial Production Methods

Industrial production of S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to separate and purify the compound from impurities .

Chemical Reactions Analysis

Types of Reactions

S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in methylation reactions to study the effects of methylation on various substrates.

    Biology: The compound is essential for studying gene expression and epigenetic modifications through DNA and histone methylation.

    Medicine: It is used in the treatment of liver diseases, depression, and osteoarthritis due to its role in methylation and other biochemical pathways.

    Industry: The compound is utilized in the production of pharmaceuticals and nutraceuticals.

Mechanism of Action

S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate exerts its effects primarily through its role as a methyl donor. It participates in transmethylation reactions, transferring a methyl group to various substrates, including DNA, RNA, proteins, and lipids. This methylation process is crucial for regulating gene expression, protein function, and other cellular activities. The compound targets methyltransferases, which catalyze the transfer of the methyl group from S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate to the substrate .

Comparison with Similar Compounds

Similar Compounds

  • S-Adenosyl-L-methionine disulfate tosylate
  • S-Adenosyl-L-methionine chloride dihydrochloride
  • S-Adenosyl-L-homocysteine
  • S-Adenosyl-L-cysteine

Uniqueness

S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate is unique due to its specific combination of sulfate and p-toluenesulfonate groups, which enhance its stability and solubility. This makes it particularly suitable for use in various biochemical and medical applications compared to other similar compounds .

Properties

CAS No.

94086-52-9

Molecular Formula

C22H32N6O12S3

Molecular Weight

668.7 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;hydrogen sulfate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C15H22N6O5S.C7H8O3S.H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;/m0../s1

InChI Key

SUTMYPSMDZBLLT-NGKVPNEUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.